For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Disperse Yellow 211
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of the monoazo dye, Disperse Yellow 211. Additionally, it touches upon the general metabolic pathway for azo dyes, given the limited specific toxicological data for this compound.
Chemical Structure and Identification
Disperse Yellow 211, a synthetic organic compound, is classified as a disperse dye due to its low solubility in water, making it suitable for dyeing hydrophobic fibers like polyester.[1] Its chemical structure is characterized by a single azo group (-N=N-) linking a substituted phenyl ring to a pyridinone derivative.
The IUPAC name for Disperse Yellow 211 is 5-[(4-chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile.
Chemical Structure:
Figure 1: Chemical Structure of Disperse Yellow 211.
Physicochemical Properties
The key physicochemical properties of Disperse Yellow 211 are summarized in the table below, providing essential data for researchers in various applications.
| Property | Value | Reference(s) |
| CAS Number | 86836-02-4 (also cited as 70528-90-4) | [2][3] |
| Molecular Formula | C₁₅H₁₂ClN₅O₄ | [2][4] |
| Molecular Weight | 361.74 g/mol | [2][4] |
| Appearance | Yellow to greenish-yellow powder | [1] |
| Melting Point | 227-229 °C | |
| Solubility | Insoluble in water; Soluble in acetone, alcohol, and benzene | [1] |
| LogP (Octanol-Water) | 3.4 | |
| Topological Polar Surface Area | 135 Ų |
Experimental Protocols
Synthesis of Disperse Yellow 211
The synthesis of Disperse Yellow 211 is a two-step process involving diazotization followed by an azo coupling reaction.
Step 1: Diazotization of 4-chloro-2-nitroaniline (B28928)
-
Prepare a solution of 4-chloro-2-nitroaniline in a suitable acidic medium (e.g., hydrochloric acid and water).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the aniline (B41778) solution.
-
Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
-
Continue stirring for an additional 30 minutes after the addition is complete to ensure full conversion. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Azo Coupling
-
In a separate vessel, dissolve the coupling agent, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, in an alkaline solution (e.g., aqueous sodium hydroxide (B78521) or sodium carbonate) and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a slightly alkaline pH to facilitate the coupling reaction.
-
Once the addition is complete, continue stirring the reaction mixture for several hours to ensure the completion of the coupling reaction.
-
The resulting precipitate of Disperse Yellow 211 is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and dried under vacuum.
References
- 1. Page loading... [guidechem.com]
- 2. Disperse Dyes Yellow C-4G 200% (Disperse Yellow 211) for Textile Cotton Polyester - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]
- 3. CN112940524B - Heterocyclic disperse yellow dye compound, preparation method thereof and dye composition - Google Patents [patents.google.com]
- 4. autumnchem.com [autumnchem.com]
